molecular formula C5H4BrNO3 B567202 5-Bromo-2-methyloxazole-4-carboxylic acid CAS No. 1209573-86-3

5-Bromo-2-methyloxazole-4-carboxylic acid

Cat. No.: B567202
CAS No.: 1209573-86-3
M. Wt: 205.995
InChI Key: DYSCBFBGIQPIAS-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 5-Bromo-2-methyloxazole-4-carboxylic acid are currently unknown

Pharmacokinetics

Given its molecular weight of 20599 , it is likely that the compound is readily absorbed and distributed throughout the body. The compound’s metabolism and excretion pathways remain to be determined.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored under an inert atmosphere at 2-8°C to maintain its stability . Other factors, such as pH and the presence of other chemicals, may also affect the compound’s activity and should be considered during experimental design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyloxazole-4-carboxylic acid typically involves the bromination of 2-methyloxazole-4-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the process generally involves large-scale bromination reactions with stringent control over reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyloxazole-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .

Properties

IUPAC Name

5-bromo-2-methyl-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO3/c1-2-7-3(5(8)9)4(6)10-2/h1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSCBFBGIQPIAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(O1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672017
Record name 5-Bromo-2-methyl-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209573-86-3
Record name 5-Bromo-2-methyl-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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